molecular formula C23H26N4O4 B11263952 ethyl 1-{[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate

ethyl 1-{[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate

Cat. No.: B11263952
M. Wt: 422.5 g/mol
InChI Key: OGMIYJFCJDAJBQ-UHFFFAOYSA-N
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Description

ETHYL 1-{2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives. This compound is characterized by its unique structure, which includes a pyrazolopyrazine core, a piperidine ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrazine ring system.

    Introduction of the 4-methylphenyl group: This step involves the use of Friedel-Crafts acylation or alkylation reactions to attach the 4-methylphenyl group to the pyrazolopyrazine core.

    Acetylation of the pyrazolopyrazine derivative: This step involves the acetylation of the pyrazolopyrazine derivative using acetic anhydride or acetyl chloride.

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.

    Esterification: This step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of ETHYL 1-{2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 1-{2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-{2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 1-{2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrazolopyrazine derivatives: These compounds share the pyrazolopyrazine core and may have similar biological activities.

    Piperidine derivatives: These compounds share the piperidine ring and may have similar pharmacological properties.

    Ethyl ester derivatives: These compounds share the ethyl ester group and may have similar chemical reactivity.

The uniqueness of ETHYL 1-{2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE lies in its specific combination of structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 1-[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C23H26N4O4/c1-3-31-23(30)18-8-10-25(11-9-18)21(28)15-26-12-13-27-20(22(26)29)14-19(24-27)17-6-4-16(2)5-7-17/h4-7,12-14,18H,3,8-11,15H2,1-2H3

InChI Key

OGMIYJFCJDAJBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O

Origin of Product

United States

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